molecular formula C12H14O3 B7965234 6-Methoxytetralin-5-carboxylic acid

6-Methoxytetralin-5-carboxylic acid

Cat. No.: B7965234
M. Wt: 206.24 g/mol
InChI Key: XCCRLEOPTMKRRF-UHFFFAOYSA-N
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Description

6-Methoxytetralin-5-carboxylic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of tetralin, a bicyclic hydrocarbon, and features a methoxy group at the 6-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxytetralin-5-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with tetralin, which undergoes a series of functional group transformations.

    Methoxylation: Introduction of the methoxy group at the 6-position can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.

    Carboxylation: The carboxylic acid group at the 5-position can be introduced via a Friedel-Crafts acylation reaction followed by oxidation.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxytetralin-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

6-Methoxytetralin-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxytetralin-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Tetralin: The parent hydrocarbon structure without functional groups.

    6-Methoxytetralin: Lacks the carboxylic acid group.

    5-Carboxytetralin: Lacks the methoxy group.

Uniqueness: 6-Methoxytetralin-5-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCRLEOPTMKRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCCC2)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-methoxy-1-naphthalenecarboxylic acid (1.0 g, 4.95 mmol) and 10% Pd/C (0.3 g) in HOAc (25 mL) was hydrogenated on Parr apparatus at 60° C. and 50 psi for 23 h. After filtration through diatomaceous earth, the solvent was removed under reduced pressure, and water was added. The solid was filtered and washed with water to give product as a yellow solid (0.377 g, 37%). 1H NMR (DMSO-d6) δ 12.81 (s, 1H), 7.05 (d, 1H), 6.83 (d, 1H), 3.68 (s, 3H), 2.66 (s, 2H), 2.59 (s, 2H), 1.69 (m, 4H); MS m/z 205 (M−H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One
Yield
37%

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